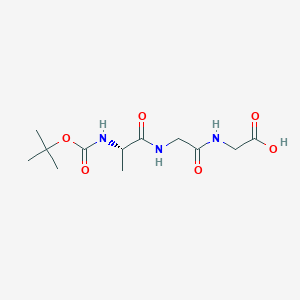

Boc-ala-Gly-Gly-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of peptides similar to "Boc-ala-Gly-Gly-OH" often involves the condensation of amino acids in a specific sequence, employing protective groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions. Studies on peptides have explored various synthetic routes, including solid-phase synthesis and fragment condensation on polymer supports, to achieve high yield and purity of targeted peptides (Weber & Andre, 1975).

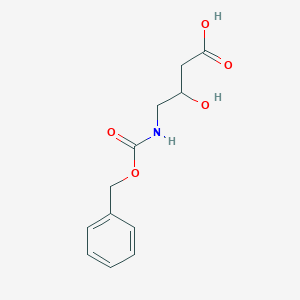

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular structure of peptides. For instance, the crystal and molecular structure of a pentapeptide containing dehydrophenylalanine residues was determined, revealing a 3_10-helical conformation characterized by the presence of two type III' beta-turns (Ciajolo et al., 1990). This analysis provides insights into the spatial arrangement of atoms within the peptide, crucial for understanding its chemical reactivity and interaction with other molecules.

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including acylation, alkylation, and deprotection, influenced by their structure and the presence of protective groups. Studies have explored the influence of different N-α-protecting groups on the secondary structure of peptides, indicating the Fmoc group supports mainly a β-sheet conformation, while Boc group has less impact (Larsen et al., 1993). These reactions are essential for peptide synthesis and modification, impacting their physical and biological properties.

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and amino acid composition. X-ray diffraction analysis provides valuable information on peptide crystal structures, which can be related to their physical stability and solubility. For instance, the crystalline structure analysis of peptides reveals specific conformational features, such as β-turns and helical conformations, which are critical for their physical properties (Ciajolo et al., 1990).

Wissenschaftliche Forschungsanwendungen

- Boc-ala-Gly-Gly-OH wird aufgrund seiner Boc-(tert-Butoxycarbonyl)-Schutzgruppe häufig in der Peptidsynthese verwendet. Diese Gruppe ermöglicht die selektive Entschützung während der Peptidmontage und gewährleistet so effiziente Kupplungsreaktionen. Forscher verwenden this compound als Baustein, um längere Peptide mit präzisen Sequenzen zu erstellen .

- Auf der Suche nach umweltfreundlicheren Alternativen haben Wissenschaftler wasserbasierte Methoden zur Peptidsynthese untersucht. This compound spielt eine entscheidende Rolle bei umweltbewussten Ansätzen. Durch die Verwendung von Wasser als Lösungsmittel und nanometergroßen Reaktanten erreichen Forscher die Peptidsynthese ohne organische Lösungsmittel. Diese Strategie steht im Einklang mit den Prinzipien der nachhaltigen Chemie und minimiert die Umweltbelastung .

- This compound trägt zur Synthese von Analoga für neuroprotektive Medikamente bei. Forscher haben es verwendet, um Tripeptide wie H-Gly-Pro-Glu-OH zu erzeugen, die ein therapeutisches Potenzial bei neurologischen Erkrankungen haben könnten .

- This compound wirkt als Promotor bei Allylationsreaktionen, die Hydrazonen und Isatin beinhalten. Diese Reaktionen sind in der organischen Synthese und der Arzneimittelforschung wertvoll .

- Forscher haben die Synthese komplexer Peptide unter Verwendung von Boc-Aminosäure-Nanopartikeln in einem wässrigen, mikrowellengestützten Festphasenprotokoll demonstriert. Zum Beispiel kann Val-Ala-Val-Ala-Gly-OH, ein anspruchsvolles Modellpeptid, mit dieser Methode effizient synthetisiert werden .

- Die Boc-Strategie, die die Entschützung der Boc-Gruppe beinhaltet, ist gut für die industrielle und grüne Chemie geeignet. Sie erzeugt während der Entschützung nur Gase als Nebenprodukte, was sie umweltfreundlich macht .

Peptidsynthese und Festphasenchemie

Umweltbewusste Peptidsynthese

Neuroprotektive Arzneistoffanalogsynthese

Allylationsreaktionen und Promotorrolle

Mikrowellengestützte Festphasen-Aquarsynthese

Industrielle Chemie und Grüne Chemie

Zusammenfassend lässt sich sagen, dass this compound Anwendungen in der Peptidsynthese, nachhaltigen Chemie, der Entwicklung von Arzneimittelanaloga und in speziellen Reaktionen findet. Seine Vielseitigkeit und Kompatibilität mit grünen Methoden machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie einfach!

Wirkmechanismus

Target of Action

Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .

Mode of Action

The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

this compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.

Result of Action

The result of this compound’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.

Eigenschaften

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

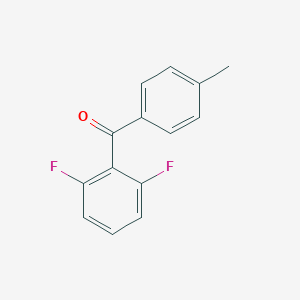

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

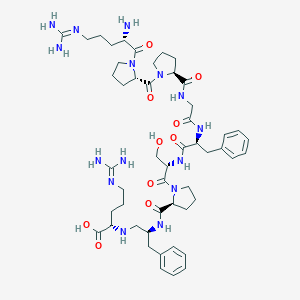

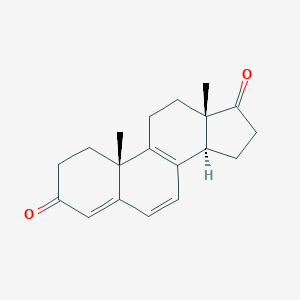

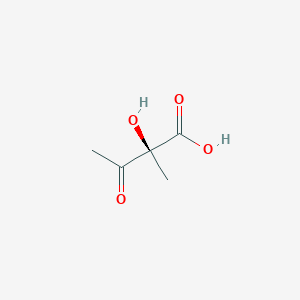

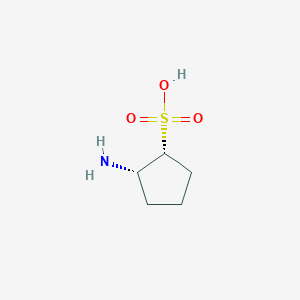

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.